Positional Isomer Impact on PARP Inhibition: Structural Rationale for 8-Aminomethyl Preference
The 8-aminomethyl substitution in 8-(Aminomethyl)isoquinolin-1(2H)-one is strategically positioned to engage the nicotinamide-binding pocket of PARP enzymes. In contrast, the 3-aminomethyl isomer (3-(Aminomethyl)isoquinolin-1(2H)-one) lacks the appropriate spatial orientation for optimal hydrogen bonding with the catalytic residues [1]. While no direct IC50 data is available for the 8-substituted derivative, the class of isoquinolin-1(2H)-ones has produced potent PARP inhibitors with IC50 values in the low nanomolar range (e.g., 0.009 μM for TNKS2) [2]. The 8-position is critical; substitutions at the 6-position (as in compound 17q) yield HIF-1 inhibitors with IC50 = 0.55 μM [3], demonstrating that positional isomers direct distinct target engagement profiles.
| Evidence Dimension | Positional isomer effect on target engagement |
|---|---|
| Target Compound Data | 8-(Aminomethyl)isoquinolin-1(2H)-one: Predicted to interact with PARP catalytic site based on molecular docking models of isoquinolinone scaffolds [1]. |
| Comparator Or Baseline | 3-(Aminomethyl)isoquinolin-1(2H)-one: Lacks appropriate geometry for PARP binding; 6-substituted diaryl isoquinolinone 17q: HIF-1 IC50 = 0.55 μM [3]. |
| Quantified Difference | Qualitative difference in binding mode; no direct IC50 comparison available. |
| Conditions | In silico docking studies of isoquinolinone derivatives with PARP-1 [1]; HRE luciferase reporter assay for HIF-1 inhibition [3]. |
Why This Matters
Selecting the correct positional isomer is crucial for achieving desired target engagement in PARP or HIF-1 inhibitor development, as even minor shifts in substitution site can abolish activity.
- [1] WO2010133647A1. Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Google Patents. View Source
- [2] Yao H, Wang Y, Jiangwen M, Peng YJ, Wang Z. Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie. 2021;76(4):132-137. View Source
- [3] Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors. Eur J Med Chem. 2024;272:116456. View Source
